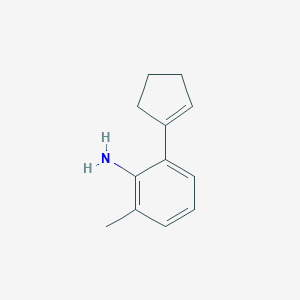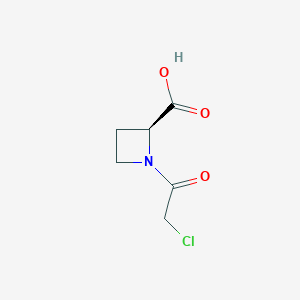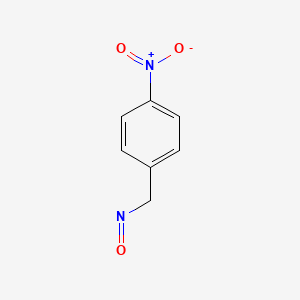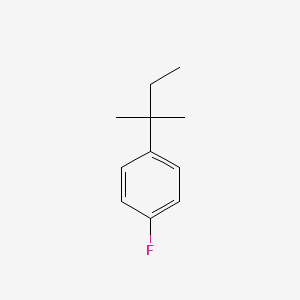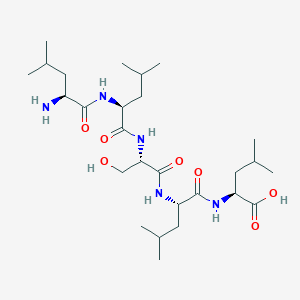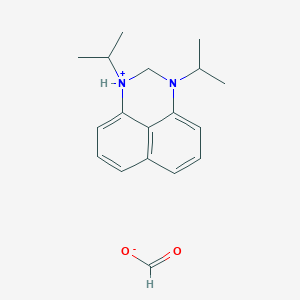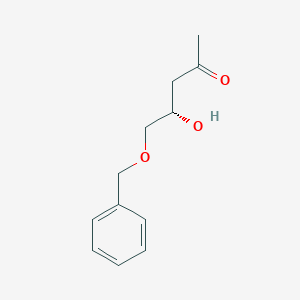
(4S)-5-(Benzyloxy)-4-hydroxypentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-5-(Benzyloxy)-4-hydroxypentan-2-one is an organic compound with the molecular formula C12H16O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-(Benzyloxy)-4-hydroxypentan-2-one typically involves the use of benzyloxy and hydroxyl functional groupsThe reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-5-(Benzyloxy)-4-hydroxypentan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like NaBH4, and bases like NaH. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (4S)-5-(Benzyloxy)-4-hydroxypentan-2-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxyl and benzyloxy groups. It can also serve as a model compound to investigate the stereochemistry of biochemical processes.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in various chemical processes and formulations.
Mechanism of Action
The mechanism of action of (4S)-5-(Benzyloxy)-4-hydroxypentan-2-one involves its interaction with specific molecular targets. The hydroxyl and benzyloxy groups can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity. The compound’s chiral nature also allows it to selectively interact with chiral biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- (4S)-5-(Benzyloxy)-2,2,4-trimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
- (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone
Uniqueness
(4S)-5-(Benzyloxy)-4-hydroxypentan-2-one is unique due to its specific arrangement of functional groups and chiral centers This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in a selective manner
Properties
CAS No. |
221082-60-6 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(4S)-4-hydroxy-5-phenylmethoxypentan-2-one |
InChI |
InChI=1S/C12H16O3/c1-10(13)7-12(14)9-15-8-11-5-3-2-4-6-11/h2-6,12,14H,7-9H2,1H3/t12-/m0/s1 |
InChI Key |
GIJYABAGIYCYBD-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)C[C@@H](COCC1=CC=CC=C1)O |
Canonical SMILES |
CC(=O)CC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


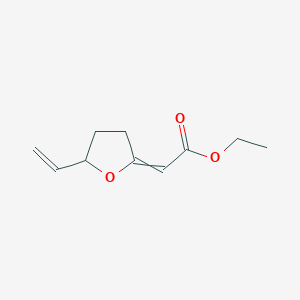
![2-Pyridinecarboxylic acid, 3-[(1-oxododecyl)amino]-, 1-oxide](/img/structure/B14238735.png)
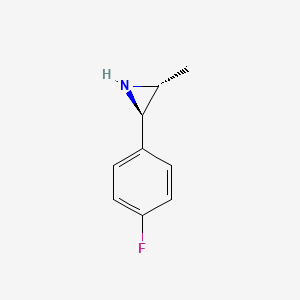
![2-N,6-N-bis[(E)-hydrazinylidenemethyl]pyridine-2,6-dicarboxamide](/img/structure/B14238747.png)

![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14238758.png)
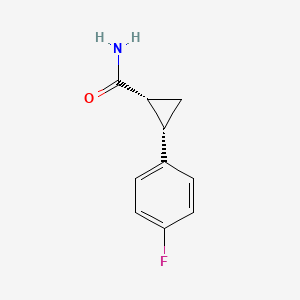
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)
